molecular formula C9H9BrO B1265792 1-Bromo-1-phenylpropan-2-one CAS No. 23022-83-5

1-Bromo-1-phenylpropan-2-one

Cat. No.: B1265792
CAS No.: 23022-83-5
M. Wt: 213.07 g/mol
InChI Key: LHMXBAUNIRFZCP-UHFFFAOYSA-N
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Description

1-Bromo-1-phenylpropan-2-one is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies in Organic Reactions

1-Bromo-1-phenylpropan-2-one has been involved in various kinetic studies to understand its behavior in organic reactions. The etherification of 1-bromo-3-phenylpropane with phenol under phase-transfer catalytic conditions was explored, revealing insights into the reaction mechanism and activation energy (Wang, Chen, & Wang, 2008).

Analytical Chemistry Techniques

In analytical chemistry, methods have been developed for the colorimetric determination of derivatives of this compound in various formulations. For example, a technique for determining 2-nitro-2-bromo-1-methoxy-1-phenylpropane in lotions and ointments was established, showcasing the compound's importance in analytical methodologies (Jones & Riddick, 1954).

Photolysis and Radical Studies

Studies on photolysis and the behavior of radicals containing this compound have been conducted. For instance, research on alkyl radicals containing two different beta-leaving groups was performed, indicating the formation of an olefin cation radical and providing insights into the dynamics of these radicals (Bales et al., 2001).

Neurotoxicity and Occupational Health Studies

Investigations into the neurologic effects of related compounds, such as 1-bromopropane, on workers in manufacturing settings have been conducted. These studies highlight the potential health risks associated with exposure to such compounds (Ichihara et al., 2004).

Investigation in Organic Synthesis

This compound has been investigated as a building block in organic synthesis. Research on its reaction with various compounds, including amines and activated methylene compounds, has been conducted to explore its potential in synthesizing heterocycles and carbocycles (Westerlund, Gras, & Carlson, 2001).

Spectroscopy and Isomerism Studies

Spectroscopic studies of this compound and its derivatives have been performed to understand their molecular structure and isomerism. These studies have provided valuable information about the conformation and rotational isomerism of these molecules (Ogawa et al., 1978).

Properties

IUPAC Name

1-bromo-1-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXBAUNIRFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885224
Record name 2-Propanone, 1-bromo-1-phenyl-
Source EPA DSSTox
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23022-83-5
Record name 1-Bromo-1-phenyl-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23022-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 2-Propanone, 1-bromo-1-phenyl-
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Record name 2-Propanone, 1-bromo-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-1-phenylpropan-2-one
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Synthesis routes and methods

Procedure details

To a solution of 132 μL (1.00 mmol) of phenylacetyl chloride in 1.0 mL of anhyd MeCN was added 1.05 mL (2.10 mmol) of a 2 M solution of trimethylsilyldiazomethane in hexane. After stirring 1 h at room temperature, the mixture was cooled (0° C.) and 300 μL (1.50 mmol) of 30 wt % HBr in acetic acid was added dropwise (gas evolution). After stirring 15 min, the mixture was concentrated in vacuo and rapidly chromatographed on a 2 g silica SPE column (Waters Sep-Pak) with 50% CH2Cl2-hexane to afford the title compound as a pale yellow oil (201 mg, 94%). 1H-NMR (300 MHz, CDCl3) δ7.2-7.4 (m, 5H), 3.95 (s, 2H), 3.92 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-bromo-1-phenylpropan-2-one in organic synthesis, particularly in the context of the provided research?

A1: this compound acts as a precursor for generating reactive intermediates. In the study by [], it serves as a starting material for the synthesis of 2-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. This transformation involves reacting this compound with furan, where it undergoes a [3+4] cycloaddition reaction upon generation of an oxyallyl cation. This highlights its utility in constructing complex cyclic structures relevant to organic synthesis.

Q2: How does the structure of compounds derived from this compound influence their biological activity?

A2: Research [] investigated the phytotoxic activity of two isomeric compounds derived from this compound: 2-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 13) and its isomer, 3-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 1a). The study demonstrated that the specific arrangement of the phenyl group within the bicyclic system significantly impacted their effect on plant growth. Compound 13, where the phenyl group is at position 2, exhibited stronger inhibitory effects on the radicle growth of Sorghum bicolor L. (sorghum) and Cucumis sativus L. (cucumber) compared to compound 1a, where the phenyl group is at position 3. This highlights the importance of structural isomerism in determining the biological activity of compounds derived from this compound.

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